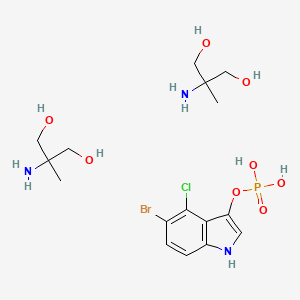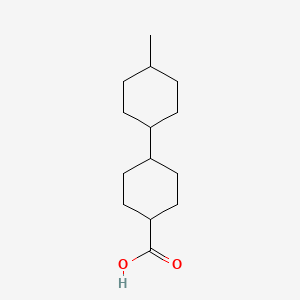
1,1-Dichlorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms attached to the first carbon of a hexane chain. This compound is a colorless liquid with a mild, sweet odor and is used in various industrial and research applications.
Méthodes De Préparation
1,1-Dichlorohexane can be synthesized through several methods. One common synthetic route involves the chlorination of hexane. This process typically requires the presence of a catalyst and controlled reaction conditions to ensure the selective formation of this compound. Industrial production methods often involve the use of hydrogen chloride gas and a suitable solvent, followed by a reflux reaction to achieve high yield and purity .
Analyse Des Réactions Chimiques
1,1-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Reagents and Conditions: Common reagents include bases like potassium hydroxide or sodium hydroxide for substitution reactions. The reaction conditions often involve moderate temperatures and solvents like ethanol or acetone.
Major Products: The major products depend on the type of reaction.
Applications De Recherche Scientifique
1,1-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is employed in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential effects and uses in pharmaceuticals is ongoing.
Industry: It is used in the production of other chemicals and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dichlorohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
1,1-Dichlorohexane can be compared with other chlorinated hydrocarbons such as:
1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and applications.
1,3-Dichlorohexane: Similar to 1,2-Dichlorohexane but with chlorine atoms on the third carbon, affecting its chemical behavior.
1,1-Dichloroethane: A shorter chain chlorinated hydrocarbon with different physical and chemical properties.
This compound is unique due to its specific structure, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C6H12Cl2 |
|---|---|
Poids moléculaire |
155.06 g/mol |
Nom IUPAC |
1,1-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
Clé InChI |
RQXXCWHCUOJQGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
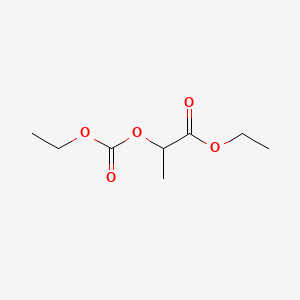
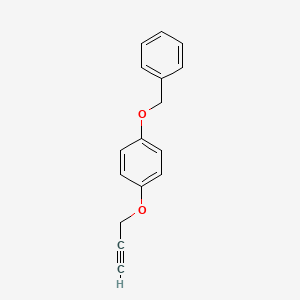
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
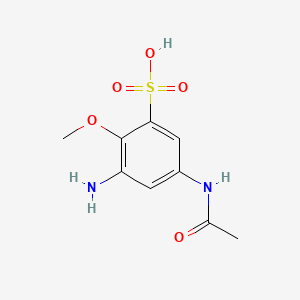
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)

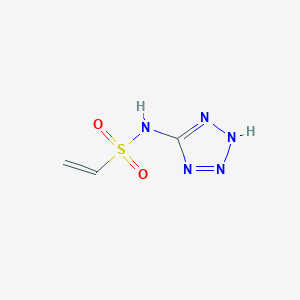
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
